2-chloro-5-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide
Overview
Description
2-chloro-5-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C19H28ClN3O3S and its molecular weight is 414.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.1539906 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Characterization and Potential Therapeutic Applications
2-chloro-5-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide, due to its structural and functional properties, has been explored for its pharmacological characteristics, particularly focusing on its potential as a κ-opioid receptor antagonist. This compound has demonstrated high affinity for human, rat, and mouse κ-opioid receptors, with selective action that suggests therapeutic potential for treating conditions such as depression and addiction disorders. This is supported by its efficacy in animal models, where it showed antidepressant-like effects and attenuated stress-induced behaviors (Grimwood et al., 2011).
Chemical Synthesis and Biological Activity
The compound's structure has prompted research into its synthesis and biological activity. Studies have focused on creating O-substituted derivatives to evaluate bioactivity against enzymes such as lipoxygenase and acetylcholinesterase. These investigations reveal the compound's potential as a starting point for developing inhibitors with specific biological activities (Khalid et al., 2013).
Antimicrobial and Antifungal Applications
Further research into derivatives of this compound has shown promising antimicrobial and antifungal properties. The synthesis of novel compounds and evaluation of their activity against bacterial and fungal strains highlight the potential for developing new antimicrobial agents based on modifications of this chemical structure (Patel & Agravat, 2007).
Neurological Research and Potential Anticonvulsant Effects
Research has also extended into the neurological domain, where the compound's analogs have been examined for their anticonvulsant activity and interaction with sodium channels. This highlights the broader applicability of the compound and its derivatives in the development of potential treatments for neurological disorders, such as epilepsy (Zhu et al., 1992).
Properties
IUPAC Name |
2-chloro-5-piperidin-1-ylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3S/c20-18-8-7-16(27(25,26)23-13-2-1-3-14-23)15-17(18)19(24)21-9-6-12-22-10-4-5-11-22/h7-8,15H,1-6,9-14H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWSBOOSMANJHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCCN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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